![molecular formula C21H16F2N4O3 B2461052 3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921581-17-1](/img/structure/B2461052.png)
3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents, often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and heterocyclic rings. The Dimroth rearrangement, which is often used in the synthesis of such compounds, can lead to a variety of structural isomers .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by several factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications
- The Dimroth rearrangement has been employed in the synthesis of condensed pyrimidines, which serve as key structural fragments for antiviral compounds . This rearrangement involves the isomerization of heterocycles, leading to the relocation of heteroatoms within the rings of condensed systems. The process offers advantages such as good yields, ease of operation, and the use of a wide range of substrates.
- Substituted phenyl derivatives of pyrrolo[2,3-d]pyrimidine have shown anti-tubercular activity. Specifically, 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives exhibited slightly improved activity compared to 4-halo (para; C-4) substituted derivatives .
- A novel benzo[4,5]furo[3,2-d]pyrimidine-based host has been explored as an n-type host material for organic light-emitting diodes (OLEDs) . The compound’s electronic properties make it suitable for use in optoelectronic devices.
- Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated superior cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2 . These compounds exhibit promising IC50 values.
Antiviral Agents
Antitubercular Activity
Organic Electronics
Cytotoxicity Against Cancer Cells
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects. For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators .
properties
IUPAC Name |
3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-26-11-14(19(28)24-16-8-7-13(22)9-15(16)23)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFAFKOBKKMLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

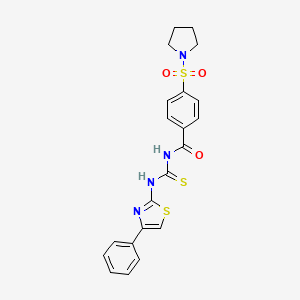
![(2Z)-N-(4-bromo-3-methylphenyl)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2460971.png)
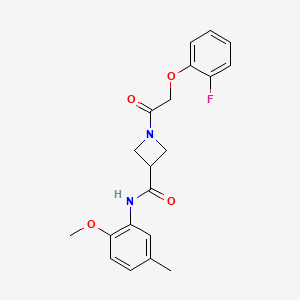


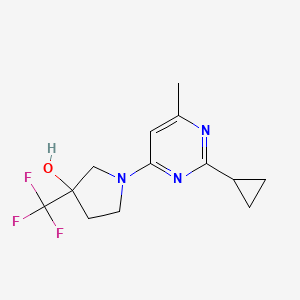
![2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2460978.png)
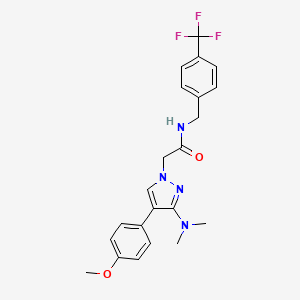
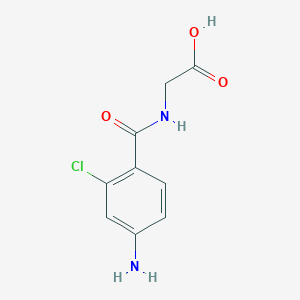
![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)

![7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460989.png)
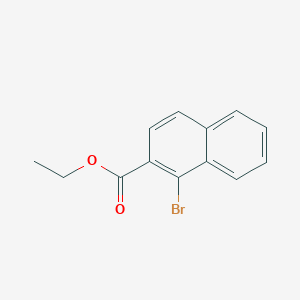
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2460991.png)